BenchChemオンラインストアへようこそ!

Arctigenin mustard

Antitumor In vivo efficacy Lignan-mustard hybrid

Arctigenin mustard (CAS 26788-57-8), also designated AgM, is a semi-synthetic tumor-growth inhibiting substance derived from the plant lignan arctigenin through conjugation with a nitrogen mustard moiety. It is a hybrid molecule that combines the dibenzylbutyrolactone lignan scaffold of arctigenin with the alkylating warhead of a nitrogen mustard, resulting in a unique dual-mechanism antitumor agent that is chemically distinct from the parent lignan, its glycoside arctiin, and conventional alkylating agents.

Molecular Formula C25H33Cl2NO6
Molecular Weight 514.4 g/mol
CAS No. 26788-57-8
Cat. No. B1665603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctigenin mustard
CAS26788-57-8
SynonymsArctigenin mustard;  AgM; 
Molecular FormulaC25H33Cl2NO6
Molecular Weight514.4 g/mol
Structural Identifiers
SMILESCN(CCCl)CC1=C(C(=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC)O.Cl
InChIInChI=1S/C25H32ClNO6.ClH/c1-27(8-7-26)14-18-10-17(13-23(32-4)24(18)28)11-20-19(15-33-25(20)29)9-16-5-6-21(30-2)22(12-16)31-3;/h5-6,10,12-13,19-20,28H,7-9,11,14-15H2,1-4H3;1H/t19-,20+;/m0./s1
InChIKeyRIGQMIXEZUDZAQ-CMXBXVFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arctigenin Mustard CAS 26788-57-8 – Tumor-Growth Inhibiting Mustard-Lignan Hybrid for Anticancer Research Procurement


Arctigenin mustard (CAS 26788-57-8), also designated AgM, is a semi-synthetic tumor-growth inhibiting substance derived from the plant lignan arctigenin through conjugation with a nitrogen mustard moiety [1]. It is a hybrid molecule that combines the dibenzylbutyrolactone lignan scaffold of arctigenin with the alkylating warhead of a nitrogen mustard, resulting in a unique dual-mechanism antitumor agent that is chemically distinct from the parent lignan, its glycoside arctiin, and conventional alkylating agents [1][2].

Why Arctigenin Mustard Cannot Be Substituted with Arctigenin or Arctiin in Antitumor Research


Arctigenin mustard is chemically distinct from its parent lignan arctigenin and its glycoside arctiin, incorporating a nitrogen mustard group that introduces a DNA-alkylating mechanism absent in the parent compounds [1]. While arctigenin and arctiin exhibit antiproliferative activity through signaling pathway modulation (e.g., NF-κB, PI3K/Akt), arctigenin mustard achieves potent tumor growth inhibition through a dual-action mechanism involving both alkylation and lignan-mediated pathways, resulting in in vivo tumor inhibition profiles that cannot be replicated by the parent lignan or its glycoside [2][3]. Direct comparative studies in tumor-bearing animal models demonstrate that arctigenin mustard was the only member of an arctigenin-derived analog series to possess considerable antitumor potency in vivo, rendering generic substitution with arctigenin, arctiin, or other lignans unsuitable for studies requiring robust in vivo tumor suppression [1].

Arctigenin Mustard Quantitative Differentiation Evidence – Direct Comparator Data for Procurement Decision-Making


Arctigenin Mustard vs. Parent Lignan Analogs – Unique In Vivo Tumor Inhibition Across Multiple Models

Arctigenin mustard was identified as the only member of a series of synthesized arctigenin analogs possessing considerable antitumor potency in vivo. Across six distinct murine tumor models, arctigenin mustard achieved tumor growth inhibition percentages of 76% (Amytal sarcoma ascites), 50% (NK lymphoma ascites), 59% (sarcoma 37 solid), and 37% (Ehrlich carcinoma solid) [1]. In contrast, the parent compound arctigenin and its glycoside arctiin lack the nitrogen mustard alkylating moiety and exhibit fundamentally different antiproliferative profiles in vitro, with arctigenin showing an IC50 of 0.31 µg/mL against H116 colon cancer cells compared to arctiin's 2.5 µg/mL, but neither compound demonstrated comparable broad-spectrum in vivo tumor inhibition in the same panel of models [2][3].

Antitumor In vivo efficacy Lignan-mustard hybrid

Arctigenin Mustard vs. HN2 and 6-MP – Equipotent Alkylating Activity in SDI Test

In the SDI (sarcoma 180 ascites) test, arctigenin mustard exhibited a relative potency ratio of 1:1 compared to both nitrogen mustard (HN2) and 6-mercaptopurine (6-MP) [1]. This indicates that arctigenin mustard achieves equipotent alkylating activity to the clinical benchmark nitrogen mustard while being structurally conjugated to a natural lignan scaffold. Additionally, a 'sterilizing' effect on Amytal ascites sarcoma cells was observed at a concentration of 25.6 LD50/mL incubate, demonstrating complete elimination of tumor cell viability under these conditions [1].

Alkylating agent Mustard Potency

Arctigenin Mustard Toxicity Profile – LD50 and MTD Values for Preclinical Study Design

Arctigenin mustard exhibits a defined acute toxicity profile with an LD50 of 236 mg/kg and a maximum tolerated dose (MTD) of 136 mg/kg in mice [1]. Repeated-dose toxicity studies in non-tumor-bearing mice revealed hematological changes including a reduction in leukocyte count from 18,220/µL to 10,630/µL and a decrease in total nucleated bone marrow cell (TNBMC) count from 11.46 million per 20 g body weight to 2.76 million [1]. These values provide essential benchmarks for dose selection in preclinical efficacy studies and allow for direct comparison with alternative alkylating agents or lignan derivatives.

Toxicology MTD LD50

Arctigenin Mustard Structural Differentiation – Nitrogen Mustard Moiety Confers DNA-Alkylating Activity Absent in Parent Lignans

Arctigenin mustard (C25H33Cl2NO6, MW 514.44) is a semi-synthetic derivative in which a nitrogen mustard group (N,N-bis(2-chloroethyl)methylamine) has been conjugated to the arctigenin scaffold [1]. The parent compound arctigenin (C21H24O6, MW 372.41) lacks this alkylating moiety and exerts its antitumor effects primarily through modulation of signaling pathways including NF-κB, PI3K/Akt, and MAPK, as well as induction of apoptosis and cell cycle arrest [2][3]. The addition of the nitrogen mustard group in arctigenin mustard introduces a covalent DNA-alkylating mechanism that is absent in arctigenin, arctiin, matairesinol, and other related dibenzylbutyrolactone lignans. The mechanism of action is proposed to involve joint responsibility of both the monofunctional mustard moiety and the adjacent γ-lactone ring [1].

Structure-activity relationship DNA alkylation Hybrid molecule

Recommended Research Applications for Arctigenin Mustard Based on Quantitative Evidence


In Vivo Antitumor Efficacy Studies Across Multiple Syngeneic or Xenograft Tumor Models

Arctigenin mustard is uniquely suited for in vivo antitumor efficacy studies requiring broad-spectrum tumor growth inhibition. With demonstrated inhibition rates of 76% in Amytal sarcoma ascites, 59% in sarcoma 37 solid tumors, and 50% in NK lymphoma ascites at a total dosage of 500 mg/kg over 10 days [1], this compound provides a benchmark for evaluating combination therapies or comparative efficacy against novel antitumor agents in murine models. The compound's equipotency to nitrogen mustard (HN2) in the SDI test further supports its utility as a positive control or reference standard in alkylating agent studies [1].

Structure-Activity Relationship Studies on Lignan-Mustard Hybrids

As the only arctigenin-derived analog with a nitrogen mustard moiety that demonstrated considerable in vivo potency [1], arctigenin mustard serves as the essential reference compound for medicinal chemistry programs exploring lignan-alkylator conjugates. The hybrid structure (C25H33Cl2NO6, MW 514.44) enables investigation of the dual contributions of the dibenzylbutyrolactone core and the nitrogen mustard warhead to overall antitumor activity, providing a scaffold for systematic modification of linker length, mustard substituents, or lignan substitution patterns [2].

Comparative Toxicology and Therapeutic Index Studies

With well-characterized acute toxicity parameters (LD50 = 236 mg/kg, MTD = 136 mg/kg) and defined hematological effects (leukocyte reduction from 18,220/µL to 10,630/µL) [1], arctigenin mustard provides a reproducible toxicology baseline for studies evaluating the therapeutic index of novel alkylating agents, lignan derivatives, or combination regimens. The compound's documented bone marrow suppression profile enables direct comparison with clinical alkylators and supports preclinical safety assessment of next-generation analogs.

Mechanistic Studies of Dual-Action Antitumor Agents

Arctigenin mustard's proposed dual mechanism, involving joint responsibility of the monofunctional mustard moiety and the adjacent γ-lactone ring [1], makes it a valuable tool compound for investigating synergistic or additive effects between DNA alkylation and lignan-mediated signaling inhibition (e.g., NF-κB, PI3K/Akt, MAPK pathways [2][3]). Researchers can employ arctigenin mustard to dissect the relative contributions of covalent DNA damage versus non-covalent pathway modulation to overall tumor growth inhibition and to explore resistance mechanisms that may limit the efficacy of single-mechanism agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arctigenin mustard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.